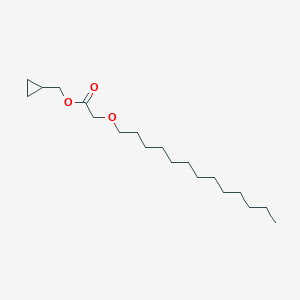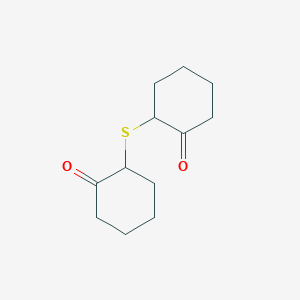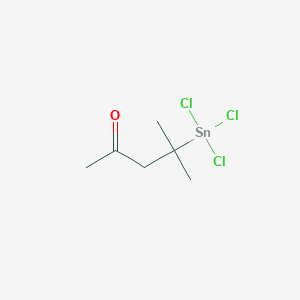
4-Methyl-4-(trichlorostannyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(trichlorostannyl)pentan-2-one is an organotin compound with a unique structure that includes a trichlorostannyl group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichlorostannyl)pentan-2-one typically involves the reaction of 4-methylpentan-2-one with trichlorostannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trichlorostannyl)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing functionalities.
Substitution: The trichlorostannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
4-Methyl-4-(trichlorostannyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: The compound can be used in the study of tin’s biological effects and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: In materials science, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trichlorostannyl)pentan-2-one involves its interaction with various molecular targets. The trichlorostannyl group can form bonds with other atoms or molecules, leading to changes in the chemical structure and properties of the target. This interaction can affect molecular pathways, particularly those involving metal ions and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: This compound is structurally similar but lacks the trichlorostannyl group.
4-Methylpentan-2-one: Another similar compound, differing by the absence of the trichlorostannyl group.
4-Methyl-2-pentanol-4-one: Similar in structure but with different functional groups.
Uniqueness
The presence of the trichlorostannyl group in 4-Methyl-4-(trichlorostannyl)pentan-2-one makes it unique compared to its analogs
Properties
CAS No. |
59586-06-0 |
|---|---|
Molecular Formula |
C6H11Cl3OSn |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-methyl-4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C6H11O.3ClH.Sn/c1-5(2)4-6(3)7;;;;/h4H2,1-3H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
PYSSPMSTGRZZRY-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


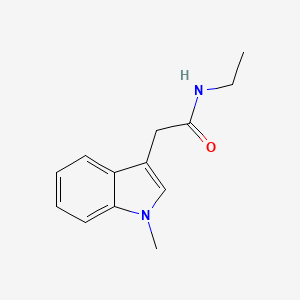

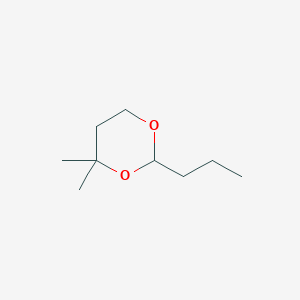
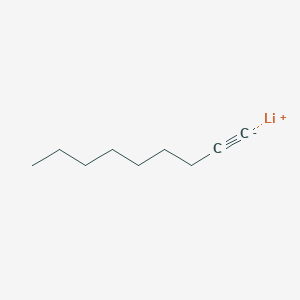
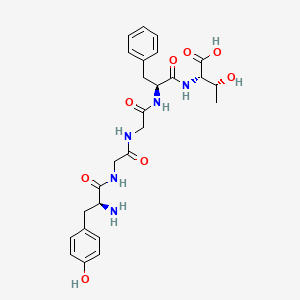
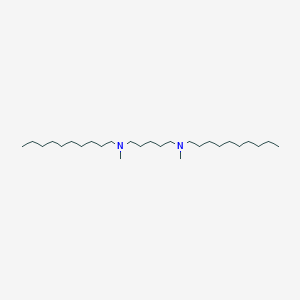
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)

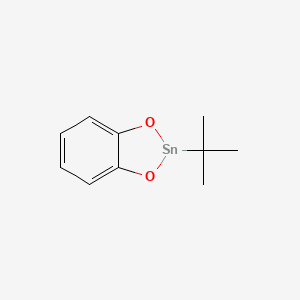
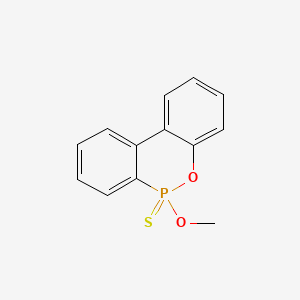
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
